molecular formula C9H13ClFN B13445687 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13445687
M. Wt: 189.66 g/mol
InChI Key: YRHBSIWSGCPYIY-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using reagents such as sodium triacetoxyborohydride and an amine source.

    Formation of Hydrochloride Salt: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
  • 2-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
  • 2-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H

InChI Key

YRHBSIWSGCPYIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CCN.Cl

Origin of Product

United States

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